5-(3-fluorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Description
5-(3-Fluorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a spirocyclic compound characterized by a fused furo-pyrrole-indene core and tetrone functional groups. Its unique three-dimensional spiro architecture enhances conformational rigidity, which is advantageous for binding to biological targets with high specificity . The presence of a 3-fluorophenyl substituent likely improves lipophilicity and metabolic stability, while the phenyl group at position 3 contributes to π-π stacking interactions in molecular recognition . Spiro compounds, in general, are prominent in drug discovery due to their structural complexity and diverse bioactivities, including anticancer, antimicrobial, and pesticidal properties .
Properties
IUPAC Name |
5-(3-fluorophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16FNO5/c27-15-9-6-10-16(13-15)28-24(31)19-20(25(28)32)26(33-21(19)14-7-2-1-3-8-14)22(29)17-11-4-5-12-18(17)23(26)30/h1-13,19-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOZMGFMZVXKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)F)C5(O2)C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 5-(3-fluorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article provides a comprehensive overview of its applications in scientific research, particularly in chemistry, biology, and medicinal fields.
Structural Characteristics
This compound features a spirocyclic structure that combines elements of furo[3,4-c]pyrrole and indene frameworks. The presence of the 3-fluorophenyl and phenyl groups contributes to its unique chemical properties, making it a subject of interest for synthetic chemists and biologists alike.
Chemistry
In organic synthesis, this compound serves as a versatile building block for the development of novel compounds. Its unique spiro structure allows for the exploration of new chemical reactivity pathways. Researchers have utilized it in various reactions to create derivatives with enhanced properties or functionalities.
Biology
Preliminary studies indicate that compounds similar to This compound exhibit significant biological activity. Research focuses on:
- Interaction with Biological Targets: Studies are being conducted to understand how this compound interacts with enzymes or receptors within biological systems.
- Potential Therapeutic Effects: Investigations into its pharmacological profile suggest potential applications in treating various diseases.
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Its unique properties may lead to the discovery of new therapeutic agents targeting specific diseases. Ongoing research aims to evaluate its efficacy and safety through various biological assays.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of similar spiro compounds. Results indicated that modifications to the fluorophenyl group could enhance cytotoxicity against cancer cell lines. This suggests that 5-(3-fluorophenyl) derivatives may be promising candidates for further development.
Case Study 2: Antimicrobial Properties
Research has shown that certain derivatives of this class exhibit antimicrobial activity. The presence of specific functional groups can influence their effectiveness against bacterial strains. Further studies are needed to optimize these compounds for clinical use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Estimated based on IUPAC name.
Key Observations:
- Fluorine vs. Chlorine : The target compound’s 3-fluorophenyl group offers distinct electronic effects compared to chlorinated analogs (e.g., ). Fluorine’s electronegativity may enhance hydrogen bonding and metabolic stability, while chlorine’s larger size increases hydrophobicity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this spiro compound, and how can reaction conditions be optimized for yield?
- Methodology : A common approach involves acid-catalyzed cyclization. For example, concentrated H₂SO₄ (20 mol%) in acetic acid at 80°C for 3 hours facilitates spiroannulation of dihydroxyindenopyrrole precursors. Yield optimization requires careful temperature control and monitoring via TLC (ethyl acetate/hexanes, 1:4) .
- Key Considerations : Acid strength, solvent polarity, and reaction time significantly influence regioselectivity. Competing side reactions (e.g., over-oxidation) must be suppressed by incremental reagent addition.
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- Techniques :
- X-ray crystallography : Resolves absolute stereochemistry (e.g., orthorhombic space group P2₁2₁2₁ with a = 8.798 Å, b = 9.306 Å, c = 25.992 Å) .
- NMR : ¹H/¹³C NMR distinguishes spiro junction protons (δ 3.5–4.5 ppm) and ketone carbons (δ 190–210 ppm).
- FTIR : Confirms carbonyl stretches (1700–1750 cm⁻¹) and aromatic C–F bonds (1100–1250 cm⁻¹) .
- Validation : Cross-reference experimental data with computed PubChem spectra to resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during spiro ring formation?
- Strategies :
- Chiral auxiliaries : Use tert-butyl carbamate groups to lock intermediate conformations, as seen in rel-(3aR,6aR)-tert-butyl derivatives .
- Catalytic asymmetric synthesis : Palladium catalysts with chiral ligands (e.g., BINAP) enable enantioselective cyclization, though substrate scope limitations require empirical tuning .
- Analysis : Compare experimental optical rotation with DFT-calculated values to verify enantiomeric excess.
Q. How should conflicting data on synthetic routes or biological activity be reconciled?
- Case Study : Contrast the H₂SO₄-mediated cyclization with Pd-catalyzed cross-coupling methods . Discrepancies in yield (60–85%) may arise from impurities in starting materials or solvent effects.
- Resolution : Conduct reproducibility studies under standardized conditions (e.g., inert atmosphere, purified reagents) and validate via HPLC-MS. For biological activity, use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .
Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in medicinal chemistry?
- Approach :
- Analog synthesis : Modify fluorophenyl or pyrrolidine substituents systematically (e.g., replace F with Cl or adjust alkyl chain length).
- Assays :
- Enzyme inhibition : Measure IC₅₀ against kinases or proteases using fluorescence polarization.
- Cellular uptake : Track radiolabeled analogs in HeLa/MCF-7 cells via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
